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Compound of Interest

Compound Name:
Methyl 3-(4-hydroxy-3-

methoxyphenyl)propanoate

Cat. No.: B136783 Get Quote

An In-depth Exploration of Methyl (3,4-dimethoxyphenyl)acetate and Sinapyl Alcohol for Drug

Development and Plant Biochemistry

The molecular formula C11H14O4 represents a fascinating intersection of synthetic chemistry

and natural product biochemistry. This guide provides an in-depth technical exploration of two

prominent isomers: the synthetic building block Methyl (3,4-dimethoxyphenyl)acetate and the

naturally occurring monolignol, Sinapyl Alcohol. Authored for researchers, scientists, and drug

development professionals, this document delves into the synthesis, analysis, and application

of these compounds, offering field-proven insights and detailed experimental protocols.

Part 1: Methyl (3,4-dimethoxyphenyl)acetate: A
Versatile Scaffold in Medicinal Chemistry
Methyl (3,4-dimethoxyphenyl)acetate, with the IUPAC name methyl 2-(3,4-

dimethoxyphenyl)acetate, is a key intermediate in organic synthesis, particularly in the

development of novel pharmaceuticals. Its structure, featuring a catechol diether moiety, is a

common motif in many biologically active molecules.

Physicochemical Properties and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties of Methyl (3,4-

dimethoxyphenyl)acetate is crucial for its application in synthesis and analysis.
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Property Value Source

IUPAC Name
methyl 2-(3,4-

dimethoxyphenyl)acetate
NIST

Molecular Formula C11H14O4 NIST

Molecular Weight 210.23 g/mol NIST

Appearance
Light yellow to yellow to brown

liquid
Sigma-Aldrich[1]

Purity >98.0% (GC) TCI

Storage Refrigerator Sigma-Aldrich[1]

The structural elucidation of Methyl (3,4-dimethoxyphenyl)acetate is routinely achieved through

a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed

information about the carbon-hydrogen framework.

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this

technique confirms the molecular weight and provides characteristic fragmentation patterns

for identification.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such

as the ester carbonyl and the aromatic ether linkages.

Synthesis Protocol: Fischer-Speier Esterification
The synthesis of Methyl (3,4-dimethoxyphenyl)acetate is commonly achieved through the

Fischer-Speier esterification of 3,4-dimethoxyphenylacetic acid with methanol, using a strong

acid catalyst. This method is favored for its robustness and scalability.
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Caption: Workflow for the synthesis of Methyl 3,4-dimethoxycinnamate via Fischer

Esterification.[2]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 3,4-dimethoxyphenylacetic acid in an excess of anhydrous methanol.

The use of excess methanol serves to shift the reaction equilibrium towards the product side,

maximizing the yield.[2]

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the

solution. This strong acid protonates the carbonyl oxygen of the carboxylic acid, making the

carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

Work-up: After completion, cool the reaction mixture and pour it into cold water. Neutralize

the excess acid by the slow addition of a saturated sodium bicarbonate solution.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent

(e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a

rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using

a hexane-ethyl acetate gradient to yield pure Methyl (3,4-dimethoxyphenyl)acetate.
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Analytical Characterization: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is the primary analytical technique for assessing the purity and confirming the identity

of Methyl (3,4-dimethoxyphenyl)acetate.

Sample Preparation: Prepare a dilute solution of the synthesized ester in a volatile organic

solvent, such as ethyl acetate.

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium)

through a capillary column. The separation is based on the compound's boiling point and

affinity for the stationary phase.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting

mass-to-charge ratios of the ions are detected, generating a mass spectrum that serves as a

molecular fingerprint. The interpretation of the fragmentation pattern allows for the

confirmation of the structure.[3]

Applications in Drug Development
Methyl (3,4-dimethoxyphenyl)acetate serves as a crucial building block in the synthesis of a

variety of pharmacologically active compounds. The 3,4-dimethoxyphenyl motif is present in

numerous approved drugs and clinical candidates, contributing to their binding affinity and

pharmacokinetic properties.[4] Its utility lies in its ability to be readily modified at the ester

functionality or the aromatic ring, allowing for the generation of diverse molecular libraries for

drug discovery.[5][6][7][8]

Part 2: Sinapyl Alcohol: A Key Monomer in Lignin
Biosynthesis and a Bioactive Natural Product
Sinapyl alcohol, with the IUPAC name 4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol, is a

monolignol derived from the phenylpropanoid pathway in plants. It is a primary precursor to

syringyl (S) lignin, a major component of the plant cell wall.[9]
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Physicochemical Properties and Spectroscopic Data
Property Value Source

IUPAC Name
4-[(E)-3-hydroxyprop-1-

enyl]-2,6-dimethoxyphenol
PubChem

Molecular Formula C11H14O4 PubChem

Molecular Weight 210.23 g/mol PubChem

Appearance Colorless solid Wikipedia[9]

Melting Point 61-65 °C Wikipedia[9]

The structure of sinapyl alcohol can be confirmed using various spectroscopic methods, with

NMR and MS being the most definitive.

Biosynthesis of Sinapyl Alcohol: The Phenylpropanoid
Pathway
Sinapyl alcohol is synthesized in plants through a series of enzymatic reactions known as the

phenylpropanoid pathway. This pathway converts phenylalanine into a variety of important

secondary metabolites, including monolignols.
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Caption: Simplified overview of the lignin biosynthesis pathway leading to sinapyl alcohol.
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Synthesis and Extraction of Sinapyl Alcohol
While sinapyl alcohol can be extracted from plant sources, chemical synthesis offers a more

controlled and scalable approach for research purposes. A common synthetic route involves

the reduction of sinapaldehyde.

A facile and efficient method for the synthesis of sinapyl alcohol is the reduction of

commercially available sinapaldehyde using sodium borohydride.[10]

Dissolution: Dissolve sinapaldehyde in ethyl acetate.

Reduction: Add sodium borohydride to the solution and stir at room temperature.

Work-up: Quench the reaction with water and wash with a saturated ammonium chloride

solution.

Isolation: Separate the organic layer, dry it over magnesium sulfate, and evaporate the

solvent to obtain sinapyl alcohol. This method is advantageous due to its high yield and the

commercial availability of the starting material.[10]

Biological Activities and Experimental Protocols
Recent studies have highlighted the anti-inflammatory and antinociceptive properties of sinapyl

alcohol, making it a compound of interest for drug discovery.

This protocol assesses the ability of sinapyl alcohol to inhibit the production of pro-inflammatory

mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

Treatment: Seed the cells in a 96-well plate and treat with various concentrations of sinapyl

alcohol for a specified period.

Stimulation: Induce an inflammatory response by adding LPS to the cell cultures.

Quantification of Inflammatory Mediators: Collect the cell culture supernatant and measure

the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using ELISA

and the Griess reagent, respectively.[11][12][13][14][15]
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The hot plate test is a standard behavioral assay to evaluate the central analgesic effects of a

compound.[16]

Animal Acclimatization: Acclimatize the mice to the experimental environment.

Compound Administration: Administer sinapyl alcohol or a control substance to the mice.

Hot Plate Test: Place each mouse on a hot plate maintained at a constant temperature (e.g.,

50-55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).[17]

[18]

Data Analysis: An increase in the latency period compared to the control group indicates an

antinociceptive effect.

Conclusion
The isomers of C11H14O4, exemplified by Methyl (3,4-dimethoxyphenyl)acetate and Sinapyl

Alcohol, represent the diverse and rich landscape of organic chemistry. While the former serves

as a testament to the power of synthetic chemistry in creating valuable building blocks for drug

discovery, the latter highlights the intricate biosynthetic pathways in nature that produce

compounds with significant biological activities. This guide provides a foundational

understanding and practical protocols for researchers to explore and utilize these fascinating

molecules in their respective fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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